molecular formula C9H8FN3O2S2 B5828316 4-FLUORO-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE

4-FLUORO-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B5828316
M. Wt: 273.3 g/mol
InChI Key: XUUVZXMJCBQBFI-UHFFFAOYSA-N
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Description

4-Fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a methyl group, and a thiadiazole ring attached to a benzene sulfonamide structure. Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 5-methyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The sulfonamide group can engage in coupling reactions with various electrophiles to form new compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can produce different thiadiazole derivatives.

Scientific Research Applications

4-Fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: It is used in studies to understand the biological activity of sulfonamides and their interactions with various biological targets.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The fluorine atom and thiadiazole ring may enhance the compound’s binding affinity and specificity for its targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Similar in structure but may have different substituents on the benzene ring or thiadiazole ring.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    4-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide: Lacks the methyl group, which may influence its properties and applications.

Uniqueness

The presence of both the fluorine atom and the methyl group in 4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide imparts unique chemical and biological properties to the compound. These substituents can enhance its binding affinity, specificity, and stability, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUVZXMJCBQBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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